![molecular formula C16H19NO3 B464377 2-{[2-(Cyclohex-1-en-1-yl)ethyl]carbamoyl}benzoic acid CAS No. 328024-53-9](/img/structure/B464377.png)

2-{[2-(Cyclohex-1-en-1-yl)ethyl]carbamoyl}benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

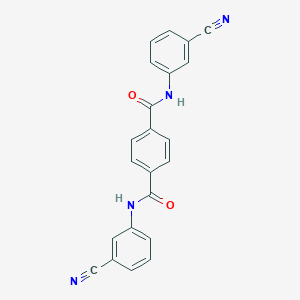

“2-{[2-(Cyclohex-1-en-1-yl)ethyl]carbamoyl}benzoic acid” is a chemical compound with the molecular formula C16H19NO3 . It has an average mass of 273.327 Da and a monoisotopic mass of 273.136505 Da . This compound can be procured from various suppliers .

Molecular Structure Analysis

The molecular structure of “this compound” involves several types of bonds and interactions. In the crystal structure, there are hydrogen bonds and interactions that form layers of molecules parallel to the bc plane .Scientific Research Applications

Antioxidant, Microbiological, and Cytotoxic Activities

Carboxylic acids, including benzoic acid derivatives, demonstrate a range of biological activities. Studies have explored their antioxidant, antimicrobial, and cytotoxic potentials, highlighting how structural modifications influence their bioactivities. For instance, certain carboxylic acids show high antioxidant properties, while their antimicrobial activities vary depending on the microbial strain and experimental conditions. The presence of hydroxyl groups and the carboxyl group's ability to chelate metal ions significantly affect their cytotoxic potential against cancer cells (Godlewska-Żyłkiewicz et al., 2020).

Degradation and Stability Studies

The stability and degradation pathways of compounds structurally related to "2-{[2-(Cyclohex-1-en-1-yl)ethyl]carbamoyl}benzoic acid" have been investigated to understand their environmental impact and potential medical applications. For example, nitisinone (NTBC), a triketone herbicide turned medical treatment, has been studied for its stability under various conditions, highlighting the formation of stable degradation products (Barchańska et al., 2019).

Catalytic Oxidation of Cyclohexene

Research on the selective catalytic oxidation of cyclohexene, a structural component of the compound , provides insights into synthesizing valuable chemical intermediates. Controllable oxidation reactions allow for the selective production of compounds with varied oxidation states and functional groups, serving as intermediates in the chemical industry (Cao et al., 2018).

Applications in Food and Beverage Preservation

Benzoic acid and its derivatives are extensively used as preservatives in food and beverage products due to their antibacterial and antifungal properties. The effect of these compounds on human health, including their metabolism and potential endocrine-disrupting capabilities, has been subject to ongoing research. Their widespread use necessitates a thorough understanding of their safety, efficacy, and environmental fate (Haman et al., 2015).

Biodegradation and Environmental Fate

The biodegradation and environmental fate of ether oxygenates like ethyl tert-butyl ether (ETBE) have been explored to assess their impact on soil and groundwater. Studies reveal the capabilities of microorganisms to degrade such compounds aerobically, shedding light on potential bioremediation strategies for compounds related to "this compound" (Thornton et al., 2020).

properties

IUPAC Name |

2-[2-(cyclohexen-1-yl)ethylcarbamoyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3/c18-15(13-8-4-5-9-14(13)16(19)20)17-11-10-12-6-2-1-3-7-12/h4-6,8-9H,1-3,7,10-11H2,(H,17,18)(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKMDZFHQFSGALS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CCNC(=O)C2=CC=CC=C2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-chlorophenyl)amino]-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone](/img/structure/B464300.png)

![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2,2-diphenylacetamide](/img/structure/B464314.png)

![2-({[4-(4-Morpholinylsulfonyl)phenyl]imino}methyl)phenol](/img/structure/B464321.png)

![2-bromo-N'-[(4-methoxyphenyl)acetyl]benzohydrazide](/img/structure/B464336.png)

![4-Oxo-4-[N'-(thiophene-2-carbonyl)-hydrazino]-butyric acid](/img/structure/B464341.png)

![N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B464347.png)

![2-(4-chlorophenoxy)-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B464356.png)

![N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-4-biphenylcarboxamide](/img/structure/B464358.png)

![Methyl 4-({4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}amino)-4-oxobutanoate](/img/structure/B464364.png)

![N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}furan-2-carboxamide](/img/structure/B464373.png)